B1575724 Temporin-LT2

Temporin-LT2

Cat. No.: B1575724
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Host Defense Peptides (HDPs) and Antimicrobial Peptides (AMPs) from Amphibian Sources

Host Defense Peptides (HDPs), a class of molecules that includes Antimicrobial Peptides (AMPs), are fundamental components of the innate immune system across a wide array of organisms. mdpi.com These peptides are crucial for fending off infections by actively neutralizing a broad spectrum of microbes. mdpi.com Amphibians, with their skin directly exposed to diverse and often pathogen-rich environments, are a particularly rich source of HDPs and AMPs. researchgate.netbohrium.comnih.govmdpi.comingentaconnect.com Unlike other vertebrates, amphibians lack physical barriers like scales, feathers, or fur, necessitating a robust chemical defense system. mdpi.com This defense is largely mediated by a diverse arsenal of peptides synthesized and stored in specialized granular glands in their skin, which are released in response to stress or injury. researchgate.netbohrium.com

These amphibian-derived peptides are generally cationic and hydrophobic, enabling them to interact with and disrupt the cell membranes of pathogenic microorganisms. researchgate.net The mechanisms of action are varied but often involve the formation of pores in the microbial membrane, leading to cell lysis and death. bohrium.comsmolecule.com Well-known examples of amphibian AMP families include magainins, dermaseptins, bombinins, brevinins, and temporins. researchgate.netfrontiersin.org The study of these peptides is not only crucial for understanding amphibian immunology but also holds significant promise for the development of new therapeutic agents to combat antibiotic-resistant pathogens. nih.govingentaconnect.com

Classification and Significance of the Temporin Peptide Family

The temporin family represents a distinct and large group of AMPs first isolated from the European red frog, Rana temporaria. researchgate.netmdpi.com These peptides are among the shortest known AMPs, typically consisting of 8 to 17 amino acids. smolecule.comresearchgate.net They are characterized by a high content of hydrophobic residues, a low positive net charge (often between 0 and +3 at neutral pH), and a C-terminal amidation. conicet.gov.armdpi.com

Temporins are classified based on their amino acid sequences and are known for their potent activity, primarily against Gram-positive bacteria, although some also exhibit activity against Gram-negative bacteria, fungi, and even some viruses and parasites. researchgate.netconicet.gov.arasm.org Their primary mechanism of action involves the perturbation and disruption of the integrity of target cell membranes, often adopting an α-helical conformation in the hydrophobic environment of the membrane. researchgate.net The significance of the temporin family lies in their broad-spectrum antimicrobial activity and their potential as templates for the design of new antimicrobial drugs, especially given the rising threat of antibiotic resistance. conicet.gov.arresearchgate.net To date, over 130 temporins have been identified, with temporin A, B, and L being the most extensively studied. researchgate.netconicet.gov.ar

Specific Contextualization of Temporin-LT2 within the Temporin Family

This compound was identified from the skin secretions of the Chinese broad-folded frog, Hylarana latouchii. nih.gov Its amino acid sequence is FLPIALKALGSIFPKIL-NH2. nih.gov Within the temporin family, this compound is considered one of the longer members, with a 17-residue sequence. researchgate.net It possesses a net charge of +2, a feature shared with several other temporins. conicet.gov.arresearchgate.net The primary structure of this compound, along with other 17-residue temporins, distinguishes it as part of a separate subfamily of long temporins. researchgate.net

Rationale for Continued Academic Investigation of this compound

The continued academic investigation of this compound is driven by several key factors. Its unique structural properties and potent biological activities make it a compelling subject for research. smolecule.com Like other temporins, it has demonstrated significant antimicrobial effects, particularly against Gram-positive bacteria, and its membrane-disrupting capabilities suggest potential efficacy against resistant microbial strains. smolecule.com Furthermore, some studies indicate that temporins may possess immunomodulatory properties, such as anti-inflammatory effects, which warrants further exploration in the context of this compound. nih.govsmolecule.com The potential for developing novel therapeutic agents from this compound, either as a direct antimicrobial or as a template for synthetic peptide design, provides a strong rationale for ongoing research. smolecule.com

Scope and Objectives of Research into this compound's Biological Roles and Mechanisms

The primary research objective concerning this compound is to fully elucidate its spectrum of biological activities and the underlying molecular mechanisms. Key areas of investigation include:

Antimicrobial Activity: Systematically determining the minimum inhibitory concentrations (MICs) of this compound against a wide range of clinically relevant bacteria and fungi to understand its antimicrobial spectrum.

Mechanism of Action: Investigating how this compound interacts with and disrupts microbial membranes, including its ability to form pores and cause cell lysis. smolecule.com

Structure-Activity Relationships: Analyzing how the specific amino acid sequence and three-dimensional structure of this compound contribute to its biological functions.

Immunomodulatory Effects: Exploring the potential of this compound to modulate the host immune response, including its anti-inflammatory properties. smolecule.com

Therapeutic Potential: Evaluating the potential of this compound as a lead compound for the development of new antimicrobial agents. smolecule.com

Properties

bioactivity

Antimicrobial

sequence

FLPIALKALGSIFPKIL

Origin of Product

United States

Discovery, Isolation, and Early Characterization Context of Temporin Lt2

Historical Background of Temporin Discovery from Rana temporaria and Related Genera

The temporin family of peptides represents one of the largest groups of antimicrobial peptides (AMPs) found in nature. researchgate.net These peptides were first isolated from the skin secretions of frogs, specifically from species such as Rana erythraea and Rana esculenta. nih.gov A pivotal moment in the study of this family occurred in 1996 with the screening of a cDNA library from the skin of the European common frog, Rana temporaria. nih.govnih.gov This research led to the identification of precursors for three distinct temporin peptides: temporin B, G, and H. nih.gov

Following this genetic identification, these peptides, along with several others (temporin A, C, D, E, F, L, and K), were successfully isolated from the skin secretions of stimulated Rana temporaria frogs. nih.gov Structurally, temporins are characterized as some of the smallest antibacterial peptides found in nature, typically having a length of 10-13 amino acid residues. researchgate.netnih.gov A common feature among them is a C-terminal amidation, a post-translational modification crucial for their biological activity. nih.govresearchgate.net Early biological assays revealed that most of these peptides, with the exception of temporin D and H, exhibited antibacterial activity, primarily against Gram-positive bacteria. nih.govnih.gov Since these initial discoveries, over 150 peptides belonging to the temporin family have been identified from various ranid frog genera, including Amolops, Hylarana, Lithobates, and Pelophylax. nih.gov

Source Organism and Tissue Derivation for Temporin-LT2

This compound is an antimicrobial peptide that was discovered and isolated from the skin secretions of the frog Hylarana latouchii, an amphibian belonging to the Ranidae family found in Asia. novoprolabs.com The skin of frogs is a rich source of a wide array of bioactive compounds, including antimicrobial peptides, which are secreted by specialized granular glands as a defense mechanism. nih.govresearchgate.net The collection of these secretions is typically performed through a non-lethal method of mild transdermal electrical stimulation, which induces the contraction of myocytes surrounding the glands, causing the release of their contents. nih.gov

Methodological Approaches for Initial Isolation and Purification of this compound (e.g., HPLC)

The initial isolation and purification of this compound from the complex mixture of proteins and peptides present in the raw skin secretion follows a multi-step process common in peptide chemistry. After collection, the secretion is typically lyophilized (freeze-dried) to create a stable powder. This crude material is then reconstituted and subjected to chromatographic techniques to separate its components.

The primary and most critical technique used for the purification of peptides like this compound is High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC). nih.govnih.govspringernature.com This method separates molecules based on their relative hydrophobicity. The peptide mixture is passed through a column packed with a nonpolar stationary phase, and a mobile phase with an increasing concentration of an organic solvent is used to elute the peptides. Less hydrophobic peptides elute earlier, while more hydrophobic ones like this compound are retained longer, allowing for their effective separation from other components. nih.gov The fractions collected from the HPLC are monitored for purity, often leading to the isolation of the single, pure peptide.

Context of Initial Structural Elucidation Methodologies (e.g., Mass Spectrometry, NMR)

Once this compound was purified, its chemical structure was determined using a combination of advanced analytical techniques. taylorandfrancis.com The primary structure, which is the linear sequence of amino acids, was established primarily through mass spectrometry (MS). nih.gov Specifically, techniques like tandem mass spectrometry (MS/MS) are employed. This involves ionizing the peptide and then selecting and fragmenting the parent ion to produce a spectrum of smaller fragment ions. Analyzing the mass differences between these fragments allows for the precise deduction of the amino acid sequence. nih.gov

To understand its functional conformation, the three-dimensional structure of the peptide was investigated using Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netnih.gov NMR studies on temporins are often conducted in membrane-mimicking environments, such as sodium dodecyl sulfate (B86663) (SDS) micelles, because these peptides typically adopt their characteristic α-helical structure upon interacting with a membrane bilayer. researchgate.net This conformational change is critical for their biological activity. NMR provides detailed information about the spatial arrangement of atoms, confirming the peptide's helical structure and amphipathic nature, which are key to its mechanism of action. researchgate.netnih.gov

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
Name This compound
Source Organism Hylarana latouchii
Amino Acid Sequence Phe-Leu-Pro-Ile-Ala-Leu-Lys-Ala-Leu-Gly-Ser-Ile-Phe-Pro-Lys-Ile-Leu
Sequence (Single Letter) FLPIALKALGSIFPKIL
Length (Amino Acids) 17

Biosynthesis and Regulation of Temporin Lt2

Gene Identification and Transcriptional Regulation of Temporin-LT2 Precursors

Like other AMPs, temporins are not synthesized directly but are produced from larger precursor proteins encoded by specific genes. benthamdirect.com The identification of these genes is typically achieved by screening cDNA libraries constructed from the skin of the source organism, in the case of this compound, the frog Hylarana latouchii. researchgate.net

The genetic blueprint for temporins reveals a highly conserved precursor structure. benthamdirect.com Analysis of cloned cDNAs for various temporins shows that they are synthesized as pre-propeptides which generally consist of three distinct domains:

A highly conserved N-terminal signal peptide sequence of approximately 22 amino acids. benthamdirect.commdpi.com This region guides the precursor protein into the secretory pathway.

An acidic propeptide (or "spacer") region that follows the signal peptide. mdpi.comcore.ac.uk

A single copy of the mature peptide sequence, such as this compound, located at the C-terminus of the precursor. benthamdirect.com

The synthesis of these precursors is regulated at the transcriptional level. benthamdirect.com The expression of AMP genes can be induced in response to external stimuli, such as the presence of microbial components like lipopolysaccharide (LPS), a molecule found in the outer membrane of Gram-negative bacteria. benthamdirect.com This response is often mediated by the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a crucial component of the innate immune system. benthamdirect.com Activation of this pathway leads to the binding of transcription factors to the promoter regions of the temporin genes, initiating the transcription of the precursor mRNA. benthamdirect.comnih.gov

Post-Translational Modifications and Maturation Pathways of this compound (e.g., C-terminal amidation)

Once the pre-propeptide is synthesized by the ribosomes, it must undergo several post-translational modifications (PTMs) to become the mature, biologically active this compound. thermofisher.complos.orgwikipedia.org These modifications are critical for the peptide's structure, stability, and function. The maturation pathway involves a series of enzymatic cleavage events and chemical alterations.

The key steps in the maturation of this compound are:

Signal Peptide Cleavage: The N-terminal signal peptide is cleaved off as the precursor enters the endoplasmic reticulum, a process that directs the propeptide into the secretory pathway of the frog's granular glands. nih.gov

Propeptide Excision: The mature peptide sequence is liberated from the acidic propeptide region. This is accomplished by proprotein convertases that recognize and cleave at specific sites, which are typically marked by pairs of basic amino acid residues, such as Lysine-Arginine (-Lys-Arg-). nih.govmdpi.com

C-terminal Amidation: A hallmark of most temporins, including this compound, is the amidation of the C-terminal amino acid. plos.orgnih.gov This modification is crucial for the peptide's activity and stability. The genetic precursor for the peptide contains an extra glycine (B1666218) residue at the C-terminus immediately following the final amino acid of the mature peptide sequence. researchgate.netresearchgate.net This glycine serves as the nitrogen donor for the amidation reaction, resulting in a C-terminal amide group (-CONH₂) on the mature peptide. researchgate.netmdpi.com This process neutralizes the negative charge of the C-terminal carboxyl group, which can enhance the peptide's ability to interact with bacterial membranes.

Enzymatic Machinery Involved in this compound Processing

The maturation of this compound from its precursor form is dependent on a specific set of enzymes that execute the post-translational modifications.

Signal Peptidases: These enzymes are responsible for the initial removal of the N-terminal signal peptide.

Proprotein Convertases (PCs): This family of enzymes, which includes furin-like proteases, recognizes and cleaves the propeptide at specific dibasic sites (e.g., -Lys-Arg-) to release the immature peptide. mdpi.com

Carboxypeptidases: Following the action of PCs, a carboxypeptidase may be required to remove the C-terminal basic residues (Lysine or Arginine) that were part of the cleavage site, exposing the glycine residue necessary for amidation. researchgate.net

Peptidylglycine alpha-Amidating Monooxygenase (PAM): This is the key enzyme responsible for C-terminal amidation. The PAM enzyme complex catalyzes the oxidative cleavage of the C-terminal glycine residue, using its α-amino group to form the amide of the preceding amino acid, thereby producing the final C-terminally amidated peptide. wikipedia.org

Environmental and Physiological Modulators Influencing this compound Production in Source Organisms

The production and secretion of this compound and other AMPs in frogs are not constant but are modulated by various physiological and environmental factors. The primary role of these peptides is as a first line of defense against pathogens.

Physiological Stress and Injury: Production of temporins is often upregulated when the frog is under stress or has sustained an injury, as part of its innate immune response. nottingham.ac.uk Secretion of the peptides onto the skin provides a protective chemical barrier against potential infections.

Pathogen Presence: The most significant modulator is the presence of microorganisms in the frog's environment. benthamdirect.com Microbial components, such as bacterial LPS, can trigger the NF-κB signaling pathway, leading to a significant increase in the transcription of temporin genes and subsequent peptide production. benthamdirect.com This inducible system allows the frog to mount a rapid and potent defense upon encountering a microbial threat.

Comparative Biosynthetic Analyses with Other Temporin Family Members

The biosynthetic pathway for this compound is largely conserved across the entire temporin family, which comprises over 100 known isoforms. benthamdirect.com The fundamental architecture of the pre-propeptide—containing a signal peptide, an acidic pro-region, and a C-terminal mature peptide sequence—is a shared feature among temporins and many other families of amphibian AMPs. benthamdirect.comcore.ac.uk

The process of maturation, involving proteolytic cleavage at dibasic sites and C-terminal amidation via a glycine donor, is also a common theme. nih.govmdpi.com However, variations exist in the specific amino acid sequences of the mature peptides, which gives rise to the diversity of the temporin family. For instance, this compound is a 17-residue peptide, making it one of the longer members of the family, which typically range from 10-14 amino acids. benthamdirect.comresearchgate.net

A comparison of this compound with other 17-residue temporins isolated from different frog genera reveals both conserved regions and distinct amino acid substitutions. These differences, arising from genetic mutations, likely reflect evolutionary adaptations to different pathogenic pressures faced by the source organisms.

Table 1: Comparative Analysis of 17-Residue Temporin Peptides

This table compares the primary amino acid sequence of this compound with other temporins of the same length from different frog genera, highlighting conserved residues.

Peptide NameSource Organism (Genus)Amino Acid SequenceNet Charge
This compound HylaranaF-L-P-I-A-L-K-A-L-G-S-I-F-P-K-I-L-NH₂+2
Temporin-LTa HylaranaF-F-P-L-V-L-G-A-L-G-S-I-L-P-K-I-F-NH₂+2
Temporin-ERa HylaranaF-F-P-L-V-L-G-A-L-G-S-I-L-P-K-I-F-NH₂+2
Temporin-SHd PelophylaxF-L-P-A-A-L-A-G-I-G-G-I-L-G-K-L-F-NH₂+2
Temporin-GUc RanaF-L-P-L-I-A-S-F-L-S-K-F-L-NH₂+2
Temporin-SKa RanaF-I-L-P-L-I-A-S-F-L-S-K-F-L-NH₂+2
Data sourced from references researchgate.netresearchgate.net.

Molecular and Cellular Mechanisms of Action of Temporin Lt2

Elucidation of Molecular Targets and Ligand-Target Interactions

Characterization of Temporin-LT2 Binding to Microbial Membranes and Model Systems

This compound, a small antimicrobial peptide, demonstrates a significant ability to interact with and bind to microbial membranes. researchgate.netconicet.gov.ar This binding is a crucial initial step in its antimicrobial action. Studies using model systems such as lipid monolayers and vesicles have provided insights into this process. This compound efficiently penetrates into lipopolysaccharide (LPS) monolayers, which are characteristic components of the outer membrane of Gram-negative bacteria. nih.gov This interaction suggests a strong affinity for these bacterial structures.

The binding of this compound to membrane models is influenced by the lipid composition of the bilayer. researchgate.netnih.gov Research indicates that the peptide preferentially interacts with neutral zwitterionic vesicles. researchgate.net The presence of negatively charged lipids can modulate the peptide's lytic activity. researchgate.net Specifically, investigations have shown that this compound causes perturbation of the bilayer integrity in both neutral and negatively charged membranes, as evidenced by the release of encapsulated fluorescent markers from liposomes. researchgate.net This suggests that while the peptide can interact with a variety of membrane types, the specific lipid environment plays a role in the extent of its disruptive effects.

Furthermore, the binding process involves a disorder-to-helix transition in the peptide's secondary structure. In an aqueous solution, this compound is largely unstructured, but upon interacting with a non-polar environment or model membranes, it adopts a more ordered α-helical conformation. nih.govmdpi.com This conformational change is critical for its subsequent membrane-disrupting activities.

Analysis of Membrane Permeabilization and Disruption Mechanisms (e.g., pore formation, carpet model)

Following binding, this compound disrupts the integrity of the microbial membrane, leading to permeabilization and ultimately cell death. nih.govresearchgate.netimrpress.comresearchgate.net The precise mechanism of this disruption is a subject of ongoing research, with evidence pointing towards several models.

One proposed mechanism is the formation of local pores or breaks in the membrane. researchgate.netresearchgate.net Studies have shown that the release of fluorescent markers from vesicles caused by this compound is size-dependent, with smaller molecules leaking out more readily than larger ones. researchgate.net This observation supports the idea of pore formation rather than a complete, detergent-like dissolution of the membrane. researchgate.netresearchgate.net The "carpet-like" mechanism is another model used to describe the action of some antimicrobial peptides, where the peptides accumulate on the membrane surface, disrupting the lipid packing and leading to transient pores and membrane disruption once a critical concentration is reached. researchgate.net

Structural Basis of this compound Interaction with Lipid Bilayers and Other Components (e.g., electrostatic interactions, conformational changes)

The interaction of this compound with lipid bilayers is governed by a combination of electrostatic and hydrophobic forces, leading to significant conformational changes in the peptide. researchgate.netimrpress.comlsbu.ac.uk Initially, the cationic nature of this compound facilitates its attraction to the negatively charged components often found on microbial surfaces, such as lipopolysaccharides (LPS). nih.govimrpress.com This initial electrostatic interaction brings the peptide into close proximity with the membrane.

Upon binding, this compound undergoes a crucial conformational shift from a disordered state in aqueous solution to a more structured α-helical conformation at the membrane interface. nih.govlsbu.ac.uk This induced amphipathic helix orients itself parallel to the membrane surface. nih.gov In this orientation, the hydrophobic residues of the peptide can insert into the nonpolar core of the lipid bilayer, while the hydrophilic residues remain exposed to the aqueous environment or interact with the polar head groups of the lipids. lsbu.ac.uk

Molecular dynamics simulations have provided atomic-level detail of this interaction, showing that this compound can form aggregates, such as trimers and tetramers, within the lipid bilayer. lsbu.ac.uk These oligomeric structures are stabilized by contacts between hydrophobic residues. lsbu.ac.uk The formation of these aggregates is thought to be a key step in the disruption of the membrane, potentially leading to the formation of pores or other defects that compromise the barrier function of the cell membrane. lsbu.ac.uk The stability of the α-helical conformation, particularly in the central part of the peptide sequence, appears to be a critical determinant of its potent antimicrobial activity. lsbu.ac.uk

Downstream Signaling Pathways and Intracellular Effects in Target Cells (e.g., bacterial, fungal, cancer cells)

Modulation of Intracellular Processes (e.g., metabolic pathways, protein synthesis)

While the primary mode of action for many antimicrobial peptides, including temporins, is membrane disruption, there is growing evidence that they can also translocate across the cell membrane and interact with intracellular targets. nih.govimrpress.com This can lead to the modulation of various intracellular processes. For this compound, once it has permeabilized the membrane, it can potentially interfere with essential cellular functions such as metabolic pathways and protein synthesis. researchgate.net

The influx of ions and leakage of cellular contents resulting from membrane damage can disrupt the electrochemical gradients necessary for processes like ATP synthesis. biorxiv.org This disruption of energy metabolism can have widespread effects on cellular function. Although direct evidence specifically for this compound's impact on particular metabolic enzymes or protein synthesis machinery is still emerging, the general mechanism of membrane permeabilization implies a subsequent derangement of these vital intracellular activities. researchgate.net In some related temporins, translocation into the cytoplasm has been observed, suggesting that interaction with intracellular components is a plausible secondary mechanism of action. nih.gov

Effects on Cellular Viability and Proliferation in Experimental Models

This compound has demonstrated significant effects on the viability and proliferation of various target cells in experimental settings. researchgate.netnih.gov Its potent antimicrobial activity translates to a rapid reduction in the viability of susceptible bacteria and fungi. researchgate.net Time-kill curve assays have shown that this compound can effectively kill bacteria like E. coli in a time-dependent manner. researchgate.net

Beyond its antimicrobial effects, this compound has also been shown to be cytotoxic to certain cancer cell lines. researchgate.net Studies have indicated that it can cause a necrosis-like cell death in human tumor cells, although the sensitivity to the peptide can vary significantly between different cell lines. researchgate.net This suggests that the mechanisms affecting viability may differ depending on the cell type.

The impact on cellular proliferation is a direct consequence of the loss of viability and the disruption of essential cellular processes. For microbial cells, the damage to the cell membrane is often sufficient to halt proliferation and lead to cell death. researchgate.net In the context of cancer cells, the cytotoxic effects of this compound would similarly inhibit their proliferation. researchgate.net

Interactive Data Table: Antimicrobial Activity of Temporin L This table summarizes the minimum inhibitory concentration (MIC) of Temporin L against various microorganisms, providing a comparative view of its efficacy.

MicroorganismMIC (µM)Reference
E. coli D2112 researchgate.net
S. aureus ATCC 259233 researchgate.net
C. albicans ATCC 1023112 researchgate.net
P. aeruginosa A.T.C.C. 15692- researchgate.net

Interactive Data Table: Cellular Effects of Temporin Peptides This table outlines the observed effects of temporin peptides on the viability and growth of different cell types.

PeptideCell TypeEffectConcentrationReference
Temporin AS. aureusAntibacterial1.5-10 µM nih.gov
Temporin AHuman KeratinocytesNo effect on viabilityBacteriolytic concentrations nih.gov
TAD L512 (modified TA)Human KeratinocytesCytotoxicity- nih.gov
TAd (dimeric TA)Human KeratinocytesCytotoxicity- nih.gov
TAL L512 (modified TA)Human KeratinocytesNo effect on viabilityBacteriolytic concentrations nih.gov

Impact on Cell Division Processes (e.g., FtsZ inhibition)

The molecular mechanisms through which antimicrobial peptides exert their effects can extend beyond simple membrane disruption, sometimes involving specific interactions with intracellular targets that govern essential cellular processes. In the case of the temporin family of peptides, evidence points towards a sophisticated mechanism that includes the impediment of bacterial cell division. Research on Temporin L, a closely related peptide to this compound, has been particularly illuminating in this regard, identifying the filamenting temperature-sensitive protein Z (FtsZ) as a key intracellular target. unimi.itnih.govresearchgate.net

FtsZ is a crucial protein in prokaryotic cell division, analogous to tubulin in eukaryotes. It polymerizes at the future division site to form the Z-ring, a dynamic structure that acts as a scaffold for the recruitment of other proteins to form the divisome complex. unimi.itnih.gov This complex then orchestrates the synthesis of the septal wall, leading to the constriction and eventual separation of the cell into two daughter cells. nih.gov The functional inhibition of FtsZ is a recognized antibacterial strategy, as it uncouples cell growth from division, leading to the formation of long, non-dividing filaments and eventual cell death. frontiersin.org

Studies on Temporin L have demonstrated that it can cross the bacterial outer membrane and specifically bind to FtsZ. unimi.it This interaction inhibits the intrinsic GTPase activity of FtsZ, which is essential for the dynamic turnover of FtsZ polymers required for a functional Z-ring. unimi.itnih.gov The inhibition mechanism has been identified as competitive, suggesting the peptide binds at or near the GTP-binding site of the FtsZ protein. unimi.it The binding affinity of Temporin L to FtsZ is high, with a reported dissociation constant (Kd) of 17.4 ± 0.8 nM, indicating a strong and specific interaction. unimi.it

The direct consequence of this FtsZ inhibition is the disruption of the cell division machinery. researchgate.netnih.gov Microscopic observations of bacteria like E. coli treated with Temporin L reveal the formation of long, necklace-like cell filaments, a hallmark of inhibited cytokinesis. unimi.itnih.gov This indicates that while the bacteria continue to grow, they are unable to divide, ultimately leading to their demise. unimi.it This mechanism, targeting a vital and highly conserved bacterial process absent in humans, makes FtsZ an attractive target for developing new antimicrobial agents. nih.govnih.gov While these detailed studies have been conducted on Temporin L, the high degree of sequence and structural similarity within the temporin family suggests that similar mechanisms could be at play for other members like this compound.

Investigation of Specificity and Selectivity towards Target vs. Host Cells in Pre-clinical Settings

A critical aspect of developing any new therapeutic agent is its selectivity: the ability to affect target cells (e.g., bacteria, cancer cells) while sparing host cells. For antimicrobial peptides like this compound, pre-clinical investigations focus on quantifying this selectivity by comparing their activity against pathogenic targets versus their cytotoxicity towards mammalian cells, such as red blood cells (hemolytic activity) or normal cell lines. nih.govnih.gov

Temporins generally exhibit a preferential activity against microbial cells. This selectivity is often attributed to differences in membrane composition. Bacterial membranes are typically rich in negatively charged phospholipids (B1166683), which electrostatically attract the cationic peptides. smolecule.com In contrast, mammalian cell membranes are predominantly composed of zwitterionic phospholipids and cholesterol, resulting in a weaker interaction. mdpi.com

Studies on various temporins provide insight into the family's general selectivity profile. For instance, Temporin A demonstrates potent activity against Gram-positive bacteria, including resistant strains like MRSA, at concentrations that show low lytic activity against human red blood cells. mdpi.com Similarly, Temporin-1CEa has been shown to be cytotoxic to a range of human cancer cell lines while exhibiting no significant toxicity to normal human umbilical vein smooth muscle cells at the same concentrations. nih.gov The peptide Bombinin H2, another amphibian AMP, also showed selective cytotoxicity towards non-small cell lung carcinoma cell lines over normal epithelial cells. nih.gov

While Temporin L can be effective against bacteria, it has shown significant hemolytic activity, potentially limiting its systemic use. unimi.it However, modifications to the peptide structure can reduce this toxicity. unimi.it The investigation of analogues of Temporin A and Temporin-1CEa has shown that modulating properties like cationicity and hydrophobicity can enhance specificity for cancer cells while reducing hemolysis. mdpi.commdpi.com

The following table summarizes findings on the selectivity of various temporins and related peptides from pre-clinical studies, highlighting their differential effects on target versus host cells.

PeptideTarget CellsHost Cells (Assay)Findings
Temporin A Non-small cell lung carcinoma (NSCLC) cell lines (A549, Calu-3)Normal epithelial cell line (Beas-2B), Human erythrocytesShowed selective cytotoxicity towards NSCLC cell lines; exhibited low hemolytic activity (0.874%). nih.gov
Temporin A S. aureus, E. faecium, MRSA, VREHuman red blood cellsMIC values of 2.5-20 µM against bacteria; low lytic activity against human red blood cells (>120 µM). mdpi.com
Temporin L E. coliHuman erythrocytesEffective against bacteria but also shows significant hemolytic activity. unimi.it
Temporin-1CEa 12 human carcinoma cell lines (e.g., MCF-7 breast cancer)Normal human umbilical vein smooth muscle cells (HUVSMCs), Human erythrocytesCytotoxic to cancer cells in a dose-dependent manner; no significant cytotoxicity to normal HUVSMCs and lower hemolytic effect at active concentrations. nih.gov
Bombinin H4 NSCLC cell lines (A549, Calu-3)Normal epithelial cell line (Beas-2B), Human erythrocytesShowed selective cytotoxicity towards NSCLC cell lines; exhibited very low hemolytic activity (0.061%). nih.gov

Biological Activities and Pre Clinical Therapeutic Potential of Temporin Lt2 in Experimental Models

Antimicrobial Activities in In Vitro and In Vivo Infection Models

Temporin-LT2 exhibits potent antimicrobial effects against a variety of pathogens, including bacteria and fungi, through mechanisms that primarily involve the disruption of microbial cell membranes. smolecule.comnih.gov

Spectrum of Activity against Gram-Positive and Gram-Negative Bacteria

This compound demonstrates significant activity against Gram-positive bacteria. smolecule.comnih.gov While generally more effective against Gram-positive strains, some temporins, such as Temporin L, also show considerable activity against Gram-negative bacteria. nih.govplos.org The antibacterial efficacy of temporins is often attributed to their ability to interact with and disrupt the bacterial cytoplasmic membrane. nih.govnih.gov The net positive charge of many temporins facilitates their interaction with the negatively charged components of bacterial membranes. conicet.gov.ar For instance, Temporin-L has been shown to bind strongly to lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. nih.gov

Interactive Data Table: Antimicrobial Spectrum of Temporin Peptides

Temporin Isoform Target Organism Type Notable Activity Reference
This compound Gram-Positive Bacteria Potent smolecule.com
Temporin L Gram-Positive & Gram-Negative Bacteria Broad-spectrum nih.govplos.org
Temporin A Gram-Positive Bacteria Active plos.org
Temporin-1CEa Gram-Positive & Gram-Negative Bacteria Higher activity against Gram-positive nih.gov
Temporin-GHa Gram-Positive Bacteria Active mdpi.com

Efficacy against Fungi and Yeasts

Temporin peptides have also shown efficacy against various fungal pathogens, including species of Candida. nih.govconicet.gov.arnih.gov For example, Temporin L demonstrates activity against Candida albicans and Candida tropicalis. mdpi.comresearchgate.net Analogs of Temporin B have been developed that are effective inhibitors of Candida albicans growth, acting on both planktonic and sessile cells. mdpi.com The antifungal mechanism of temporins is believed to involve the permeabilization of the fungal cell membrane. researchgate.net

Interactive Data Table: Antifungal Activity of Temporin Peptides

Temporin/Analog Fungal Species Type of Inhibition Reference
Temporin L Candida albicans, C. tropicalis Growth inhibition mdpi.comresearchgate.net
Cyclic Temporin L Analogs C. albicans, C. glabrata, C. auris, C. parapsilosis, C. tropicalis Planktonic and biofilm growth inhibition nih.govmdpi.com
Temporin B Analogs Candida albicans Planktonic and sessile cell killing mdpi.com

Efficacy against Drug-Resistant Pathogens (e.g., MRSA)

A significant aspect of temporin research is their activity against antibiotic-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA). nih.govfrontiersin.org Several temporins and their analogs have demonstrated potent anti-MRSA activity in vitro. nih.govnih.gov For instance, Temporin-1OLa has been shown to preferentially kill MRSA by rapidly damaging the bacterial membranes. nih.gov Analogs of Temporin-GHa also exhibit strong bactericidal activity against MRSA. nih.gov Furthermore, a conjugate of a Temporin-1CEb analog demonstrated the ability to clear intracellular MRSA within human keratinocytes. mdpi.com

Anti-biofilm Formation and Disruption Properties

Temporins have been shown to possess properties that inhibit the formation of and disrupt established biofilms, which are communities of microorganisms encased in a self-produced matrix that are notoriously resistant to antibiotics. nih.govmdpi.com Temporin L has demonstrated the ability to impair biofilm formation by Pseudomonas fluorescens in both static and dynamic conditions. mdpi.comnih.gov It can also perturb the architecture of mature biofilms. nih.gov Similarly, derivatives of Temporin-GHa have been shown to inhibit the initial adhesion of S. aureus and eradicate mature biofilms. mdpi.com These peptides can downregulate the expression of genes involved in biofilm formation. nih.gov

Efficacy in Animal Models of Infection (e.g., Galleria mellonella)

The in vivo efficacy of temporins has been evaluated using the Galleria mellonella (greater wax moth) larva model, a well-established invertebrate model for studying microbial infections and the efficacy of antimicrobial agents. nih.govmdpi.comnih.govnih.govfrontiersin.org This model is advantageous due to its innate immune system, which shares similarities with that of mammals, and its ability to be maintained at 37°C. nih.gov Studies have shown that temporins can protect G. mellonella from bacterial infections. For example, Temporin-1OLa has been shown to protect wax moths from staphylococcal infection. nih.gov Cyclic analogs of Temporin L have also been assessed for their antifungal potential and toxicity in G. mellonella larvae. nih.govmdpi.com

Anti-inflammatory and Immunomodulatory Effects in Pre-clinical Models

Beyond their direct antimicrobial actions, temporins also exhibit anti-inflammatory and immunomodulatory properties. smolecule.comnih.govnih.gov These peptides can modulate the host's immune response to infection. nih.gov For instance, some temporins can neutralize lipopolysaccharides (LPS), the endotoxins from Gram-negative bacteria that trigger strong inflammatory responses, thereby reducing the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govnih.gov Analogs of Temporin L have been shown to rescue mice from the hallmarks of inflammation in a zymosan-induced peritonitis model, including reducing leukocyte infiltration and the synthesis of inflammatory mediators. nih.gov This suggests that temporins can act as anti-inflammatory agents by preventing the binding of inflammatory stimuli to their target receptors or by suppressing the release of inflammatory molecules. nih.gov These immunomodulatory effects can be beneficial in controlling the overzealous inflammatory response that often accompanies severe infections. plos.orgmdpi.commdpi.com

Modulation of Inflammatory Mediators in Cell Culture

The inflammatory response is a complex biological process involving a variety of cellular and molecular mediators. Dysregulation of this response can lead to chronic inflammation and various diseases. Synthetic analogs of temporin-L, a closely related peptide to this compound, have demonstrated the ability to modulate the production of key inflammatory mediators. bham.ac.uk In a murine macrophage cell line (J774) stimulated with zymosan, a substance known to induce inflammation, these temporin analogs significantly dampened the synthesis of pro-inflammatory cytokines, including Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Monocyte Chemoattractant Protein-1 (MCP-1). bham.ac.uk This suggests a potential anti-inflammatory role for temporin peptides by directly influencing the production of these critical signaling molecules at the cellular level. bham.ac.uk

Further research into other AMPs has shown similar modulatory effects on inflammatory mediators. For instance, Temporin-1Tl analogs have been shown to inhibit the production of TNF-α and nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 cells. mdpi.com Similarly, resveratrol, a natural polyphenol, has been observed to reduce the production of several inflammatory mediators in macrophages, including TNF-α, IL-1β, and IL-6. nih.gov These findings highlight the potential of various natural and synthetic compounds to modulate inflammatory pathways, a characteristic shared by temporin peptides.

Peptide/Compound Cell Line Stimulant Inhibited Inflammatory Mediators
Temporin-L analogJ774 (murine macrophage)ZymosanIL-6, TNF-α, MCP-1 bham.ac.uk
Temporin-1Tl analogRAW264.7 (murine macrophage)LPSTNF-α, NO mdpi.com
ResveratrolRAW264.7 (murine macrophage)LPSTNF-α, IL-1β, IL-6, various chemokines nih.gov

Effects on Immune Cell Function and Chemotaxis

Beyond modulating inflammatory mediators, temporins can also influence the function and migration of immune cells, a process known as chemotaxis. researchgate.net Synthetic analogs of temporin-L have been shown to selectively modulate the infiltration of inflammatory monocytes in a mouse model of peritonitis. bham.ac.uk This suggests that these peptides can influence the recruitment of specific immune cell populations to sites of inflammation. bham.ac.uk

The chemotactic activity of AMPs is a crucial aspect of their immunomodulatory function, enabling them to attract immune cells to areas of infection or injury. researchgate.net This has been observed with various AMPs, which can attract a range of immune cells, including neutrophils, monocytes, and T-cells, thereby bridging the innate and adaptive immune responses. researchgate.net For example, leptin, an adipokine with immunomodulatory properties, acts as a chemoattractant for neutrophils, eosinophils, and basophils. frontiersin.org

The ability of temporins to influence immune cell function extends to their direct antimicrobial activities. Neutrophils, the first responders to infection, utilize a variety of mechanisms to combat pathogens, including the production of antimicrobial products. nih.gov The chemotactic properties of peptides like temporins can enhance this initial immune response by recruiting these key effector cells.

Antineoplastic Properties in Cancer Cell Lines and Xenograft Models

Emerging evidence suggests that temporins, including related peptides like temporin-L and temporin-SHf, possess antineoplastic properties against various cancer cell lines. nih.govnih.gov These peptides have demonstrated cytotoxic effects against a range of human tumor cells, indicating their potential as anticancer agents. nih.govnih.gov

Temporin L has been reported to be cytotoxic to several human cancer cell lines, including Hut-78 (T-cell lymphoma), K-562 (chronic myelogenous leukemia), and U-937 (histiocytic lymphoma), inducing a necrosis-like cell death. nih.gov Similarly, temporin-SHf has shown cytotoxic and cell-selective potential against human cancer cell lines such as A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), HepG2 (hepatocellular carcinoma), and PC3 (prostate adenocarcinoma). nih.gov

The anticancer activity of these peptides is often attributed to their ability to interact with and disrupt cancer cell membranes, a mechanism shared with other anticancer peptides (ACPs). nih.govfrontiersin.org The unique biophysical properties of cancer cell membranes, such as increased negative charge and fluidity, may contribute to the selective targeting by these cationic peptides. nih.gov

Induction of Apoptosis or Cell Cycle Arrest in Cancer Cells

One of the key mechanisms underlying the antineoplastic activity of temporins is the induction of apoptosis, or programmed cell death, in cancer cells. nih.gov Temporin-SHf, for example, has been shown to trigger caspase-dependent apoptosis in A549 lung cancer cells through an intrinsic mitochondrial pathway. nih.gov This involves the disruption of lysosomal integrity and damage to the cell membrane. nih.gov

The process of apoptosis is a critical pathway for eliminating damaged or cancerous cells and is a primary target for many cancer therapies. mdpi.combio-rad-antibodies.com The ability of temporin-SHf to induce apoptosis highlights its potential as a therapeutic agent that can specifically eliminate cancer cells. nih.gov Other natural compounds, such as tephrosin, have also been shown to induce apoptosis in pancreatic cancer cells through the generation of reactive oxygen species and subsequent mitochondrial-related pathways. jcancer.org

The induction of apoptosis by these peptides can involve various cellular pathways. For instance, the B-cell lymphoma 2 (Bcl-2) family of proteins plays a crucial role in regulating apoptosis, and targeting this family is a key strategy in cancer therapy. mdpi.com The ability of peptides like temporin-SHf to activate caspase cascades, which are central executioners of apoptosis, underscores their potential in cancer treatment. nih.govmdpi.com

Differential Cytotoxicity towards Cancer vs. Normal Cells in in vitro Models

A critical aspect of any potential anticancer agent is its ability to selectively target cancer cells while minimizing damage to normal, healthy cells. Several studies have indicated that temporins exhibit such differential cytotoxicity. nih.govnih.gov

Temporin-SHf, for instance, demonstrated cytotoxicity against various human cancer cell lines but not against non-tumorigenic human umbilical vein endothelial cells (HUVECs). nih.gov This suggests a degree of cancer cell selectivity. The proposed basis for this selectivity lies in the differences in cell membrane composition and properties between cancerous and normal cells. nih.gov Cancer cell membranes often have a higher content of negatively charged phospholipids (B1166683), which can preferentially attract the cationic temporin peptides. nih.gov

This selective action is a highly desirable characteristic for anticancer drugs, as it can lead to more effective treatments with fewer side effects. mdpi.commdpi.com Other ACPs, such as aurein (B1252700) 1.2 and citropin 1.1, have also shown moderate anticancer activity against numerous human cancer cell lines with no significant lytic effect on erythrocytes. mdpi.com

Peptide Cancer Cell Lines Normal Cells (for comparison) Observed Effect
Temporin-SHfA549, MCF-7, HepG2, PC3HUVECCytotoxic to cancer cells, non-toxic to normal cells nih.gov
Temporin LHut-78, K-562, U-937Human erythrocytesCytotoxic to cancer cells, also exhibits hemolytic activity nih.gov
Aurein 1.2~60 human cancer cell linesErythrocytesModerate anticancer activity, no significant lytic effect on erythrocytes mdpi.com
Citropin 1.1Human hematopoietic and non-hematopoietic cancer cell linesErythrocytesWide range of antitumor activity, no significant lytic effect on erythrocytes mdpi.com

Other Emerging Biological Activities in Model Systems (e.g., anti-parasitic, antiviral)

In addition to their immunomodulatory and antineoplastic properties, temporins have demonstrated a broader spectrum of biological activities, including anti-parasitic and antiviral effects. researchgate.netresearchgate.netfrontiersin.org

Anti-parasitic Activity: Several members of the temporin family have shown activity against various parasites. researchgate.netresearchgate.net For example, temporin-SHd exhibits potent antiparasitic activity against both the promastigote and the intracellular amastigote stages of Leishmania infantum at concentrations that are not toxic to macrophage host cells. researchgate.net Temporins A and B also display anti-Leishmania activity at micromolar concentrations with no cytolytic activity against human erythrocytes. csic.es The lethal mechanism is believed to involve the permeation of the parasite's plasma membrane. csic.es

Antiviral Activity: Temporins have also been investigated for their antiviral potential. frontiersin.org Temporin B, for instance, has been shown to inhibit herpes simplex virus type 1 (HSV-1) infection by disrupting the viral envelope and inhibiting viral attachment and entry into host cells. nih.govfrontiersin.org Other temporins, such as temporin G and temporin L, also exhibit antiviral activity against HSV-1, primarily through direct interaction with the virions. frontiersin.org This suggests that temporins could be developed as broad-spectrum antiviral agents. frontiersin.org

The diverse biological activities of this compound and its related peptides underscore their potential as templates for the development of new therapeutic agents for a wide range of diseases, from inflammatory disorders and cancer to infectious diseases.

Structure Activity Relationship Sar Studies and Rational Design of Temporin Lt2 Analogs

Identification of Critical Amino Acid Residues for Temporin-LT2's Biological Potency

The biological potency of this compound and its analogs is intricately linked to the specific amino acid residues within their sequences. Studies have shown that the presence and position of certain residues are critical for antimicrobial activity, target selectivity, and reduced toxicity.

Key findings from various studies highlight the importance of specific amino acid substitutions:

Hydrophobic and Aromatic Residues: The N-terminal region of temporins, often rich in hydrophobic residues, is crucial for penetrating the bacterial membrane. nih.gov For instance, in temporin A, a hydrophobic residue at the N-terminus and bulky residues at positions 5 and 12 were found to be significant for its antibacterial activity. mdpi.com The aromatic residues Phe1, Phe5, and Phe8 in temporin L are involved in its association with and penetration of the membrane. nih.gov

Cationic Residues: The introduction of positively charged amino acids, such as lysine (B10760008) (Lys) or arginine (Arg), generally enhances the antimicrobial activity, particularly against Gram-negative bacteria. mdpi.comfrontiersin.org This is attributed to the increased electrostatic attraction between the cationic peptide and the negatively charged bacterial membrane. For example, replacing a neutral or hydrophobic residue with lysine has been shown to broaden the activity spectrum. researchgate.netmdpi.com The analogue [G10K]-SHa of temporin-SHa, with a lysine substitution, demonstrated a four-fold increase in activity against both Gram-positive and Gram-negative bacteria. researchgate.net

Proline Residues: Proline is a known modulator of peptide structure and activity. nih.gov In some temporin analogs, the introduction of a proline residue has been shown to break the α-helical structure, which can be crucial for distinguishing between prokaryotic and eukaryotic membranes, thereby reducing hemolytic activity. imrpress.com

D-Amino Acids: Incorporating D-amino acids into the peptide sequence can increase its stability against proteolytic degradation. mdpi.com For example, the substitution of L-leucine with its D-enantiomer in temporin-Tl helped in distinguishing between bacterial and host cell membranes. imrpress.com

The following table summarizes the effects of specific amino acid substitutions on the biological activity of temporin analogs:

Parent PeptideAnalogModificationEffect on Biological Activity
Temporin-SHa[G10K]-SHaGlycine (B1666218) at position 10 replaced with Lysine4-fold increased activity against Enterobacter cloacae and Enterococcus faecalis. researchgate.net
Temporin-Tl(Pro3, D-Leu9) temporin-TlGln3 replaced with Proline, Leu9 replaced with D-LeucineReduced hemolytic activity while maintaining anti-infective potential. imrpress.com
Temporin-DRa(Lys7)temporin-DRaAmino acid at position 7 replaced with LysineRetained high activity against MRSA and Gram-negative bacteria with very low hemolytic activity. imrpress.com
Temporin BTB_L1FKN-terminal Leucine replaced with Phenylalanine, C-terminal Leucine replaced with Lysine, Asn7 deletedEnhanced affinity towards Gram-negative bacteria. mdpi.comfrontiersin.org

Impact of Peptide Length and Sequence Variations on Activity and Selectivity

The length and sequence of temporin peptides are fundamental to their antimicrobial efficacy and selectivity. mdpi.comimrpress.com Temporins are among the shortest known antimicrobial peptides, typically ranging from 8 to 17 amino acids in length. smolecule.comnih.gov This short length is advantageous for chemical synthesis, making them attractive candidates for therapeutic development. conicet.gov.arimrpress.com

Variations in peptide length can significantly impact activity. For example, temporin-SHf, with only eight residues, is the smallest natural linear antimicrobial peptide discovered and exhibits broad-spectrum activity with no hemolytic effects. researchgate.net

Sequence variations, even minor ones, can drastically alter the biological profile of temporin analogs. Key factors influenced by sequence variations include:

Hydrophobicity and Hydrophobic Moment: The balance between hydrophobicity and hydrophilicity is a critical parameter. Increasing hydrophobicity can enhance antimicrobial activity but may also increase toxicity to host cells. mdpi.com For instance, the addition of a norleucine residue to an analog of Temporin L increased its hydrophobicity and resulted in more efficient activity against both Gram-positive and Gram-negative bacteria. mdpi.com Conversely, reducing hydrophobicity by introducing lysine residues in temporin 1CEb analogs led to decreased hemolytic activity. mdpi.com

Net Positive Charge: Increasing the net positive charge, typically by incorporating lysine or arginine residues, often broadens the antimicrobial spectrum to include Gram-negative bacteria. frontiersin.orgmdpi.com This is because the outer membrane of Gram-negative bacteria is rich in negatively charged lipopolysaccharides (LPS), and a higher positive charge on the peptide enhances its initial binding. frontiersin.org

Amphipathicity: The spatial arrangement of hydrophobic and hydrophilic residues, which determines the amphipathic nature of the peptide, is crucial for its interaction with and disruption of the cell membrane. nih.gov

The following table illustrates the impact of sequence and length variations on the activity of temporin analogs:

PeptideLength (Amino Acids)Key Sequence FeatureImpact on Activity and Selectivity
Temporin-SHf8Highly hydrophobic sequence with a high percentage of PhenylalanineBroad-spectrum microbicidal activity with no hemolytic activity. researchgate.net
Temporin L analog [Nle1, dLeu9, dLys10]TL13Addition of Norleucine at N-terminusIncreased hydrophobicity and enhanced activity against Gram-positive and Gram-negative bacteria. mdpi.com
Temporin 1CEb analog L-K612Increased overall positive charge (+7)More active than the parent peptide against several bacteria and almost non-hemolytic. mdpi.com

Influence of Conformational Changes and Secondary Structure on Target Interaction (e.g., α-helical conformation)

The biological activity of this compound and its analogs is closely tied to their ability to adopt specific secondary structures, primarily an α-helical conformation, upon interacting with target cell membranes. mdpi.comimrpress.com In an aqueous environment, these peptides are typically unstructured. mdpi.com However, in the presence of a membrane-mimicking environment, such as lipid bilayers or detergents, they fold into an amphipathic α-helix. smolecule.commdpi.com This conformational change is a prerequisite for their membrane-disrupting activity. imrpress.com

The amphipathic nature of the α-helix, with its distinct hydrophobic and hydrophilic faces, facilitates the peptide's insertion into the lipid bilayer of the bacterial membrane. smolecule.comnih.gov The positively charged residues on the hydrophilic face interact with the negatively charged components of the bacterial membrane, while the hydrophobic face interacts with the lipid core of the membrane. imrpress.com This interaction leads to membrane permeabilization and ultimately cell death. smolecule.combiorxiv.org

Several factors can influence the α-helical content and stability of temporin analogs:

Amino Acid Sequence: The intrinsic propensity of the amino acid sequence to form an α-helix is a primary determinant.

Membrane Composition: The lipid composition of the target membrane can influence the degree of helical folding.

Peptide Modifications: Introducing conformational constraints, such as intramolecular cyclizations, can increase the α-helicity. nih.gov For example, creating cyclic analogs of temporin L through side-chain tethering was shown to modulate their α-helical character and biological activity. nih.gov

Molecular dynamics simulations have provided insights into the conformational flexibility of temporins. For instance, simulations of temporin L revealed that the N-terminus possesses high flexibility and is involved in penetrating the membrane. nih.gov

Rational Design and Chemical Synthesis of this compound Derivatives for Enhanced Efficacy or Specificity

The knowledge gained from SAR studies has enabled the rational design and chemical synthesis of novel this compound derivatives with improved therapeutic properties. mdpi.comresearchgate.netimrpress.com The primary goals of these designs are to enhance antimicrobial efficacy, broaden the spectrum of activity, increase specificity for microbial cells, and reduce toxicity to host cells. mdpi.comresearchgate.net Solid-phase peptide synthesis (SPPS) is the most common method used for producing these synthetic peptides. smolecule.com

Key strategies employed in the rational design of temporin analogs include:

Modulating Hydrophobicity and Cationicity: As discussed previously, fine-tuning the balance between hydrophobicity and net positive charge is a cornerstone of temporin analog design. mdpi.commdpi.com

Amino Acid Scanning and Substitution: Systematically replacing each amino acid in the sequence with other natural or unnatural amino acids helps to identify critical residues and to design analogs with desired properties. researchgate.netnih.gov

Introduction of D-Amino Acids: This strategy aims to increase the peptide's resistance to proteases, thereby prolonging its in vivo half-life. imrpress.com

Cyclization: Introducing cyclic constraints into the peptide backbone or through side-chain bridges can pre-organize the peptide into its active conformation, leading to increased potency and stability. nih.gov

Peptide-Drug Conjugation: Linking temporin analogs to other therapeutic agents, such as anticancer drugs, can create conjugates with enhanced targeting and efficacy. nih.gov

The following table presents examples of rationally designed temporin derivatives and their improved characteristics:

DerivativeDesign StrategyEnhanced Property
TB_KKG6AAmino acid substitutions in temporin BImproved activity against Gram-positive and Gram-negative bacteria. mdpi.com
TB_L1FKStatistics-based computational designExpanded spectrum of action compared to the parental peptide. mdpi.comfrontiersin.org
Cyclic Temporin L analogsSide-chain tethering to induce cyclizationModulated α-helicity and biological activity. nih.gov
Nu-7 (Temporin-1CEa derivative)Double-cysteine scanningStronger anticancer activity than the lead peptide. nih.gov

Computational Approaches in this compound Analog Design (e.g., molecular docking, dynamics simulations)

Computational methods have become indispensable tools in the rational design of this compound analogs. mdpi.comresearchgate.net These in silico approaches provide valuable insights into peptide structure, dynamics, and interactions with membranes, thereby accelerating the design-synthesis-testing cycle. rsc.orgnih.gov

Commonly used computational techniques include:

Molecular Docking: This method predicts the preferred binding orientation of a peptide to a target, such as a bacterial membrane or a specific protein. nih.gov It can be used to screen virtual libraries of peptide analogs and to identify those with the highest predicted binding affinity.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the peptide's behavior over time, allowing researchers to study its conformational changes, folding upon membrane interaction, and the mechanism of membrane disruption. nih.govbiorxiv.org For example, MD simulations have been used to visualize the formation of pores in membranes by antimicrobial peptides and to understand the role of lipid disorder. biorxiv.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, untested analogs.

Homology Modeling: When the experimental structure of a temporin is unavailable, homology modeling can be used to build a 3D model based on the known structure of a related peptide.

Computational approaches have been successfully applied to:

Design analogs with enhanced antimicrobial activity and reduced toxicity. mdpi.com

Understand the molecular basis of synergy between different temporin peptides. biorxiv.org

Elucidate the mechanism of action at the atomic level. nih.gov

For instance, a statistics-based computational strategy was used to design the temporin B analog TB_L1FK, which exhibited an expanded spectrum of activity. mdpi.comfrontiersin.org

Advanced Analytical Methodologies for Temporin Lt2 Research

Spectroscopic Techniques for Conformational Analysis in Solution and Membrane Mimics

The spatial conformation of temporins, including Temporin-LT2, is crucial for their biological activity, particularly their ability to penetrate cell membranes. conicet.gov.ar Spectroscopic techniques such as Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) are pivotal in elucidating the secondary and three-dimensional structures of these peptides in various environments that mimic biological conditions.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful method for analyzing the secondary structure of peptides and proteins in solution. jascoinc.commdpi.com This technique measures the differential absorption of left and right circularly polarized light by chiral molecules. jascoinc.comunipi.it For peptides like this compound, which are rich in amino acids that can form helical structures, CD is particularly useful. nih.gov In aqueous or buffer solutions, many temporins exhibit a random coil structure. nih.govnih.gov However, in the presence of membrane-mimicking environments, such as trifluoroethanol (TFE), sodium dodecyl sulfate (B86663) (SDS) micelles, or lipopolysaccharide (LPS) micelles, they typically adopt an α-helical conformation. conicet.gov.arnih.govnih.gov This conformational change is a hallmark of many antimicrobial peptides and is believed to be a prerequisite for their interaction with and disruption of bacterial membranes. conicet.gov.ar For instance, studies on various temporins have shown that they fold into α-helical structures in hydrophobic environments, which is a key feature for their antimicrobial action. conicet.gov.arresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides high-resolution structural information of peptides in solution and in association with membrane mimics. researchgate.netmdpi.com Both solution-state and solid-state NMR can be employed to determine the three-dimensional structure of peptides like this compound. mdpi.com Solution NMR studies of temporins in detergent micelles, such as SDS (mimicking anionic bacterial membranes) and dodecylphosphocholine (B1670865) (DPC) (mimicking zwitterionic eukaryotic membranes), have revealed detailed atomic-level structures. semanticscholar.orgplos.org These studies have shown that temporins often adopt monomeric or dimeric helical conformations when bound to these micelles. semanticscholar.orgplos.org For example, the structure of Temporin A in LPS micelles showed a helical conformation for residues L4-I12, while the N-terminal residues remained in an extended conformation. semanticscholar.orgplos.org Such detailed structural insights are crucial for understanding how these peptides interact with specific components of bacterial membranes and can explain their selective toxicity. semanticscholar.org

The conformational flexibility of this compound and other temporins in different environments is a key determinant of their biological function. mdpi.com The use of both CD and NMR spectroscopy allows researchers to build a comprehensive picture of the structural transitions these peptides undergo, from a disordered state in aqueous solution to a well-defined helical structure upon encountering a membrane environment. nih.govnih.gov

Table 1: Conformational Characteristics of Temporins in Different Environments

EnvironmentPredominant ConformationAnalytical Technique(s)Reference(s)
Aqueous BufferRandom CoilCD Spectroscopy nih.govnih.gov
Trifluoroethanol (TFE)α-HelicalCD Spectroscopy nih.govnih.gov
SDS Micellesα-HelicalCD, NMR Spectroscopy nih.govresearchgate.netsemanticscholar.orgplos.org
DPC Micellesα-HelicalNMR Spectroscopy semanticscholar.orgplos.org
LPS MicellesHelical (monomeric or oligomeric)NMR Spectroscopy semanticscholar.orgplos.org

Mass Spectrometry-Based Approaches for Peptide Characterization and Metabolite Profiling in Research Samples

Mass spectrometry (MS) is an indispensable tool in the study of peptides like this compound, enabling precise determination of molecular weight, sequence verification, and the analysis of post-translational modifications.

Peptide Characterization: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is a commonly used technique for the rapid and accurate mass determination of purified peptides. Following synthesis or isolation from natural sources, MALDI-TOF MS is employed to confirm the identity and purity of this compound. This technique provides a mass-to-charge ratio (m/z) that can be compared to the theoretical mass calculated from the amino acid sequence, confirming that the correct peptide has been synthesized or isolated. For instance, in the characterization of newly discovered or synthesized temporins, MALDI-TOF MS is a standard method for initial identification.

Metabolite Profiling: While direct metabolite profiling of this compound itself is less common in published research, MS-based techniques are fundamental to the initial discovery and identification of temporins from complex biological samples like frog skin secretions. In this context, liquid chromatography coupled with mass spectrometry (LC-MS) is used to separate the complex mixture of peptides and other molecules. The subsequent MS analysis allows for the identification of individual peptides, including novel temporins like this compound, based on their mass and fragmentation patterns.

The primary application of MS in this compound research is focused on ensuring the integrity and identity of the peptide used in further biological and biophysical assays.

Chromatographic Separations for Experimental Isolation and Purity Assessment

Chromatographic techniques, particularly Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), are central to the isolation and purity assessment of synthetic or naturally derived this compound.

Isolation and Purification: In the initial discovery of temporins from frog skin secretions, the crude extract is typically subjected to multiple rounds of RP-HPLC for fractionation. nih.gov This technique separates peptides based on their hydrophobicity. A gradient of increasing organic solvent (commonly acetonitrile) is used to elute the peptides from a hydrophobic stationary phase. Fractions are collected and can be screened for antimicrobial activity to identify those containing the peptides of interest.

Purity Assessment: For synthetic peptides like this compound, RP-HPLC is the gold standard for assessing purity. A sample of the synthesized peptide is injected onto an analytical RP-HPLC column, and the resulting chromatogram shows peaks corresponding to the different components of the sample. A highly pure sample of this compound will exhibit a single, sharp major peak. The area of this peak relative to the total area of all peaks in the chromatogram is used to calculate the percentage purity of the peptide. This ensures that the biological and structural studies are performed with a well-characterized and pure compound, free from contaminants that could affect the results. For example, analytical HPLC is routinely used to confirm the purity of synthetic temporins before they are used in antimicrobial assays or structural studies.

Microscopic Techniques for Cellular Localization and Interaction Studies

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), provide visual evidence of the effects of antimicrobial peptides like this compound on bacterial cells. These methods are crucial for understanding the morphological changes induced by the peptide and for inferring its mechanism of action.

Scanning Electron Microscopy (SEM): SEM is used to visualize the surface of bacterial cells. When bacteria are treated with this compound, SEM can reveal changes in cell morphology, such as membrane blebbing, wrinkling, or the formation of pores on the cell surface. These observations provide direct evidence of the peptide's disruptive interaction with the bacterial cell envelope.

While specific SEM and TEM studies focusing exclusively on this compound may be limited, the general findings for other membrane-active temporins provide a strong indication of the expected outcomes for this compound, confirming its role as a membrane-disrupting peptide.

Bioassays and High-Throughput Screening Methodologies in Discovery Research

A variety of bioassays are employed to determine the antimicrobial efficacy of this compound and to elucidate its mechanism of action. These assays are often adapted for high-throughput screening to test large numbers of peptide analogues in drug discovery research.

Minimum Inhibitory Concentration (MIC) Determination: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is a standard assay to quantify the antimicrobial potency of this compound against a panel of clinically relevant bacteria and fungi. The assay is typically performed in a microtiter plate format, where a serial dilution of the peptide is incubated with a standardized inoculum of the microorganism. The MIC value is a key parameter for comparing the activity of different temporin analogues and for assessing their spectrum of activity. For example, many temporins exhibit potent activity against Gram-positive bacteria, with MIC values often in the low micromolar range. researchgate.net

Leakage Assays: To confirm that this compound acts by disrupting the bacterial membrane, leakage assays are performed. These assays measure the release of cellular contents from bacteria upon treatment with the peptide. One common method involves monitoring the leakage of a fluorescent dye, such as calcein (B42510) or SYTOX Green, which is pre-loaded into bacterial cells or liposomes. An increase in fluorescence indicates that the membrane has been permeabilized. Another approach is to measure the release of cytoplasmic enzymes, such as β-galactosidase, from bacterial cells. These assays provide direct evidence for the membrane-disrupting activity of this compound.

High-Throughput Screening (HTS): In the context of developing new antimicrobial agents based on the this compound scaffold, HTS methodologies are invaluable. Libraries of peptide analogues with systematic modifications (e.g., amino acid substitutions) can be synthesized and rapidly screened for improved antimicrobial activity, reduced toxicity, or enhanced stability. The MIC assay, being amenable to microplate formats, is well-suited for HTS. This allows for the efficient identification of lead candidates with optimized properties from a large pool of variants.

Table 2: Common Bioassays for this compound Research

AssayPurposeTypical OutputReference(s)
Minimum Inhibitory Concentration (MIC)Quantify antimicrobial potencyLowest concentration inhibiting growth (µM or µg/mL) researchgate.net
Dye Leakage Assay (e.g., SYTOX Green)Assess membrane permeabilizationIncrease in fluorescence intensity researchgate.net
Enzyme Leakage Assay (e.g., β-galactosidase)Confirm membrane disruptionMeasurement of released enzyme activity researchgate.net

Advanced Biophysical Techniques for Membrane Interaction Studies

To gain a deeper, quantitative understanding of the interaction between this compound and model membranes, advanced biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Dynamic Light Scattering (DLS) are utilized.

Isothermal Titration Calorimetry (ITC): ITC is a powerful technique that directly measures the heat changes associated with binding events. In the context of this compound, ITC can be used to titrate the peptide into a solution containing liposomes (model membranes) of varying lipid compositions. The resulting thermogram provides a wealth of thermodynamic data, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. This information helps to characterize the driving forces behind the peptide-membrane association (e.g., whether it is primarily driven by hydrophobic interactions or electrostatic forces) and how these are influenced by the lipid composition of the target membrane.

Dynamic Light Scattering (DLS): DLS is a non-invasive technique used to measure the size distribution of particles in a solution, such as liposomes. When this compound interacts with and disrupts liposomes, it can cause changes in their size, such as aggregation or complete lysis. DLS can monitor these changes in real-time, providing insights into the kinetics and mechanism of membrane disruption. For example, a significant increase in the hydrodynamic radius of the liposomes could indicate peptide-induced aggregation, while a decrease in scattering intensity might suggest membrane solubilization or lysis.

Together, these advanced biophysical techniques provide detailed quantitative information about the molecular interactions between this compound and membranes, complementing the structural and morphological data obtained from other methods and contributing to a comprehensive understanding of its mechanism of action.

Pre Clinical Research Models and Methodological Considerations for Temporin Lt2

In Vitro Cell Culture Systems for Mechanistic Investigations

In vitro cell culture systems are fundamental for initial screening and detailed mechanistic studies of Temporin-LT2's biological effects at the cellular level. These systems include a variety of bacterial and fungal strains, as well as cancer and normal mammalian cell lines, to assess antimicrobial, cytotoxic, and other cellular activities.

Bacterial and Fungal Strains:

The antimicrobial spectrum of temporins, including this compound, is primarily evaluated against a panel of clinically relevant bacterial and fungal pathogens. conicet.gov.ar Temporins generally exhibit potent activity against Gram-positive bacteria, with some also showing efficacy against Gram-negative bacteria and various fungal species. smolecule.comconicet.gov.ar

Gram-Positive Bacteria: Studies on temporins frequently include strains such as Staphylococcus aureus (including methicillin-resistant S. aureus or MRSA), Staphylococcus epidermidis, Bacillus subtilis, and Enterococcus species. nih.govfrontiersin.org For instance, the broader temporin family has shown effectiveness against both standard and multi-drug resistant clinical isolates of S. aureus. conicet.gov.ar

Gram-Negative Bacteria: While generally less susceptible, the activity of temporins is also tested against Gram-negative bacteria like Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. nih.gov Some temporins have demonstrated notable activity against these challenging pathogens. conicet.gov.ar

Fungal Strains: The antifungal properties of temporins are often assessed using Candida species, such as Candida albicans, Candida glabrata, and Candida tropicalis. nih.govmdpi.com this compound's family members have shown the ability to inhibit both planktonic growth and biofilm formation of these opportunistic yeasts. mdpi.comnih.gov

The following table summarizes the antimicrobial activity of temporin family members against various microbial strains, providing an indication of the types of organisms against which this compound would be tested.

Microorganism Type Specific Strains Tested with Temporin Family Peptides General Activity of Temporins
Gram-Positive BacteriaStaphylococcus aureus (including MRSA), Staphylococcus epidermidis, Bacillus subtilis nih.govGenerally high activity smolecule.comconicet.gov.ar
Gram-Negative BacteriaEscherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa nih.govVariable activity conicet.gov.ar
FungiCandida albicans, Candida glabrata, Candida tropicalis nih.govmdpi.comSignificant activity against various species mdpi.com

Cancer Cell Lines:

The anticancer potential of temporins is an area of active investigation. nih.gov Peptides from this family have been shown to exhibit cytotoxic effects against various human cancer cell lines. conicet.gov.ar The mechanism often involves the disruption of the cancer cell membrane, which differs from that of normal mammalian cells. nih.gov

Commonly Used Cell Lines: Research on the anticancer properties of temporins has utilized cell lines such as HeLa (cervical cancer), 4T1 (mouse breast cancer), Hut-78, K-562, and U-937 (human tumor cell lines). conicet.gov.arnih.gov More recent studies have expanded this to include lung cancer cell lines like A549. nih.gov The cytotoxic activity is often found to be selective for cancer cells over non-tumorigenic cells. nih.gov

Mammalian Cells:

To assess the potential toxicity of this compound to non-cancerous cells, various normal mammalian cell lines are used. A critical aspect of preclinical research is to determine the peptide's therapeutic index—its efficacy against pathogens or cancer cells versus its toxicity to host cells.

Hemolysis Assays: A standard method involves testing the peptide's hemolytic activity against red blood cells to evaluate its membrane-disrupting effects on non-target cells. researchgate.net

Fibroblast and Endothelial Cells: Cell lines such as the NIH-3T3 murine fibroblast cell line and normal human endothelial cells are also used to assess cytotoxicity. nih.gov The goal is to identify peptides with high antimicrobial or anticancer activity but low toxicity to these normal cells. nih.gov

Ex Vivo Tissue and Organ Explant Models in Research

While specific ex vivo studies focusing exclusively on this compound are not extensively documented in the provided search results, this research methodology represents a crucial intermediate step between in vitro cell cultures and in vivo animal models. Ex vivo models, which involve the use of fresh tissues or organs outside of the living organism, offer a more complex and physiologically relevant environment than simple cell cultures. For a peptide like this compound, ex vivo models could be employed to:

Assess tissue penetration and distribution: By applying the peptide to tissue sections, researchers could visualize its ability to permeate different tissue layers.

Evaluate efficacy in a more realistic setting: For example, the antimicrobial activity could be tested on bacterial cultures grown on skin explants.

Study local toxicity: The effects of the peptide on tissue architecture and cell viability can be observed in a controlled setting that mimics the in vivo environment more closely than cultured cells.

Animal Models for Efficacy and Pre-clinical Pharmacodynamic Studies

Galleria mellonella:

The greater wax moth larva, Galleria mellonella, has emerged as a valuable invertebrate model for preliminary in vivo studies of antimicrobial peptides. Its advantages include low cost, ethical acceptability, and a simple yet effective innate immune system. G. mellonella larvae have been used to assess the in vivo toxicity and efficacy of temporin analogues against infections with pathogens like Candida species. mdpi.com

Rodent Infection Models:

Rodent models, particularly mice and rats, are widely used in preclinical research to mimic human infections. mdpi.com These models allow for the investigation of a compound's efficacy in a mammalian system, providing data that is more directly translatable to human clinical scenarios.

Sepsis Models: To study systemic infections, models such as cecal ligation and puncture (CLP) or intraperitoneal injection of bacteria (e.g., E. coli) are employed. mdpi.comnih.gov Such models have been used to evaluate the protective effects of temporins against septic shock. nih.gov

Localized Infection Models: For skin or soft tissue infections, a specific pathogen can be injected subcutaneously or applied to a wound. Lung infection models can be established through intranasal inoculation of bacteria. nih.gov These models are crucial for assessing the efficacy of topically or systemically administered this compound.

Selection of Appropriate Animal Models for Specific Biological Questions

The selection of an animal model is a critical decision in preclinical research and is guided by several factors. nih.gov

Relevance to Human Disease: The chosen model should mimic the human condition as closely as possible in terms of physiology, pathophysiology, and the nature of the infection or disease being studied. eupati.eu For instance, when studying sepsis, rodent models that exhibit similar inflammatory responses and organ dysfunction to humans are preferred. mdpi.com

Pharmacokinetic and Pharmacodynamic Comparability: The absorption, distribution, metabolism, and excretion (ADME) profile of the peptide, as well as its mechanism of action, should ideally be comparable between the animal model and humans. eupati.eu

Practical Considerations: Factors such as availability, cost, ease of handling, and the existence of established and validated experimental protocols also influence the choice of model. nih.gov

The following table outlines key considerations for selecting animal models in this compound research:

Biological Question Potential Animal Model(s) Rationale
Initial in vivo toxicity and efficacy screeningGalleria mellonella mdpi.comLow cost, ethical considerations, rapid results.
Systemic bacterial infections (sepsis)Rat, Mouse (e.g., CLP, peritonitis models) mdpi.comnih.govMimics human sepsis pathophysiology.
Localized skin/wound infectionsMouse, Rat (e.g., subcutaneous injection, wound models)Allows for assessment of topical or systemic treatment of localized infections.
Fungal infectionsMouse (e.g., systemic or localized Candida infection) mdpi.comEvaluates antifungal efficacy in a mammalian system.
Anticancer activityMouse (e.g., tumor xenograft models)Assesses the peptide's ability to inhibit tumor growth in vivo.

Endpoint Measurements and Biomarker Analysis in Animal Studies

To evaluate the efficacy and pharmacodynamics of this compound in animal models, a range of endpoint measurements and biomarkers are utilized.

Primary Endpoints: In infection models, the primary endpoint is often survival. nih.gov Other key endpoints include the reduction of bacterial or fungal load in target organs (e.g., blood, spleen, kidneys), which is determined by colony-forming unit (CFU) counts. nih.gov In cancer models, tumor size and weight are primary endpoints.

Biomarker Analysis: Biomarkers can provide insights into the mechanism of action and the host response to treatment. nih.gov This can include measuring levels of inflammatory cytokines (e.g., TNF-α, IL-6) in the blood to assess the immunomodulatory effects of the peptide. nih.gov In some cases, target engagement biomarkers can confirm that the drug is interacting with its intended molecular target. nih.gov For example, if this compound is hypothesized to neutralize endotoxins, levels of lipopolysaccharide (LPS) could be measured. nih.gov

Emerging Research Directions and Future Challenges for Temporin Lt2 Investigation

Exploration of Novel Biological Targets and Pathophysiological Roles

The primary focus of Temporin-LT2 research has been its antimicrobial properties, particularly against Gram-positive bacteria. researchgate.netnih.gov However, emerging evidence suggests that its biological activities may extend beyond direct membrane disruption of pathogens. smolecule.com Future investigations are poised to explore novel biological targets and its roles in various pathophysiological processes.

One promising area is the exploration of this compound's immunomodulatory effects. Some studies indicate that temporins can modulate inflammatory responses, which could be crucial in the context of infections. smolecule.com Further research is needed to elucidate the specific molecular pathways involved, such as interactions with host cell receptors, signaling cascades, and the production of cytokines and chemokines. Understanding these interactions could reveal its potential as an anti-inflammatory agent, separate from its antimicrobial action.

Another avenue for exploration is its potential as an anticancer agent. nih.govmdpi.comresearchgate.net Some temporins have demonstrated activity against cancer cells, and it is hypothesized that this compound may also target the altered membranes of malignant cells. nih.gov Investigating its efficacy against various cancer cell lines and understanding the mechanism of action, whether through membrane lysis or induction of apoptosis, will be a critical research direction.

Furthermore, the antiviral and antifungal activities of temporins, in general, suggest that this compound might have a broader spectrum of activity than currently established. nih.govsmolecule.commdpi.com Systematic screening against a wide range of viruses and fungi, including drug-resistant strains, could uncover new therapeutic possibilities.

Finally, the interaction of this compound with intracellular targets should not be overlooked. While its primary mechanism is thought to be membrane-related, the possibility of it translocating across cell membranes and interacting with intracellular components like DNA or enzymes warrants investigation. mdpi.com Identifying such targets would significantly expand our understanding of its biological functions.

Development of Advanced Delivery Systems for Experimental Applications

To fully harness the experimental potential of this compound and overcome limitations such as potential toxicity and instability, the development of advanced delivery systems is crucial. These systems aim to enhance the peptide's efficacy, improve its bioavailability, and enable targeted delivery for research purposes. researchgate.netnih.gov

Nanotechnology-based Delivery: Nanoparticle-based carriers offer a promising approach to improve the delivery of antimicrobial peptides like this compound. researchgate.netki.se Encapsulating or conjugating the peptide to nanoparticles can protect it from degradation, increase its solubility, and facilitate its transport to specific sites. nih.gov Various nanomaterials, including liposomes, polymeric nanoparticles, and gold nanoparticles, could be explored for this purpose. nih.govki.se For instance, lipid-based nanoparticles can mimic bacterial membranes, potentially enhancing the peptide's selective interaction with microbial targets. researchgate.net

Siderophore Conjugation: A "Trojan horse" strategy involving siderophore conjugation is another innovative delivery method being investigated for antimicrobial agents. rsc.orgmdpi.com Bacteria have specific uptake systems for siderophores, which are iron-chelating molecules essential for their growth. mdpi.com By conjugating this compound to a siderophore, the peptide could be actively transported into bacterial cells, thereby increasing its intracellular concentration and potency, particularly against Gram-negative bacteria that are typically less susceptible to temporins. rsc.orgresearchgate.netnih.gov The design of cleavable linkers that release the active peptide once inside the bacterium is a key aspect of this approach. researchgate.netnih.gov

These advanced delivery systems are not only relevant for potential therapeutic applications but are also invaluable for fundamental research. They allow for more controlled and targeted administration in experimental models, leading to a more precise understanding of this compound's biological effects in complex physiological environments.

Integration of Multi-omics Data for Comprehensive Biological Understanding

To achieve a holistic understanding of this compound's biological impact, future research must move beyond single-endpoint assays and embrace a systems-level approach through the integration of multi-omics data. genexplain.comnih.gov This involves combining genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of the molecular changes induced by the peptide in both microbial and host cells. standardbio.comfrontlinegenomics.com

Genomics: Can be used to identify genetic factors in microorganisms that confer resistance or susceptibility to this compound. frontlinegenomics.com

Transcriptomics: Will reveal how this compound alters gene expression in target bacteria and host cells. standardbio.comyoutube.com This can provide insights into the stress responses of bacteria and the inflammatory or immune pathways activated in host cells.

Proteomics: Allows for the large-scale study of proteins and can identify which proteins are directly interacting with this compound or whose expression levels change upon exposure to the peptide. nih.govstandardbio.comyoutube.com This is crucial for discovering novel cellular targets and understanding the downstream effects of the initial peptide-membrane interaction.

Metabolomics: Focuses on the global analysis of metabolites within a biological system. frontlinegenomics.com Studying the metabolic perturbations caused by this compound can shed light on the specific metabolic pathways that are disrupted, leading to cell death in microbes.

By integrating these different "omics" datasets, researchers can construct detailed molecular networks that illustrate the complete mechanism of action of this compound. genexplain.com This comprehensive view is essential for identifying biomarkers of peptide activity, understanding potential off-target effects, and rationally designing more effective and safer peptide analogs.

Addressing Research Gaps and Unanswered Questions in this compound Biology and Potential

Despite the existing body of research on temporins, several research gaps and unanswered questions specifically concerning this compound remain. Addressing these will be critical for advancing our knowledge of this particular peptide. gradcoach.com

A primary research gap is the limited understanding of its activity against a broader range of clinically relevant, multidrug-resistant bacteria. gradcoach.comnih.gov While its potency against some Gram-positive strains is known, comprehensive studies against panels of resistant Gram-negative bacteria, such as carbapenem-resistant Klebsiella pneumoniae and Pseudomonas aeruginosa, are needed. nih.gov

Another significant gap is the lack of detailed structural information of this compound when interacting with different types of biological membranes. gradcoach.com High-resolution structural studies, for example using solid-state NMR or cryo-electron microscopy, could reveal the precise conformational changes the peptide undergoes and how it perturbs the lipid bilayer of both bacterial and mammalian cells. This would provide a molecular basis for its selectivity and guide the design of analogs with improved therapeutic indices.

Furthermore, the in vivo relevance of the synergistic effects observed in vitro between this compound and other antimicrobial agents is an area that requires further investigation. mdpi.comgradcoach.com While laboratory studies might show promise, translating these findings into animal models of infection is a necessary step to validate their potential clinical utility. mdpi.com

Finally, a "contextual gap" exists in our knowledge of this compound's role in its natural environment—the frog's skin. gradcoach.com Understanding its function within the complex mixture of other secreted peptides and molecules could provide insights into synergistic interactions and novel biological roles that are not apparent when the peptide is studied in isolation. nih.govimrpress.com

Future Perspectives on this compound as a Research Tool or Template for Novel Bioactive Compounds

This compound holds significant promise not only for its intrinsic biological activities but also as a fundamental research tool and a template for the development of new bioactive molecules. nih.govsmolecule.comimrpress.com Its relatively simple, short, and linear structure makes it an ideal model for studying peptide-membrane interactions and the fundamental principles of antimicrobial peptide action. nih.govmdpi.com

As a research tool, synthetic variants of this compound with fluorescent or isotopic labels can be used to visualize and quantify its binding to and disruption of different membrane systems. This can help in elucidating the complex mechanisms of membrane permeabilization and in screening for compounds that might inhibit or enhance this activity.

Looking forward, the primary value of this compound may lie in its use as a scaffold for designing novel antimicrobial and anticancer peptides. mdpi.commdpi.comimrpress.comresearchgate.net Through rational design and chemical synthesis, its amino acid sequence can be modified to enhance specific properties. nih.gov For example, strategic amino acid substitutions could be made to:

Increase the net positive charge to improve interaction with negatively charged bacterial membranes. nih.gov

Modulate its hydrophobicity to enhance lytic activity while minimizing toxicity to host cells. researchgate.net

Introduce non-natural amino acids to increase stability against proteolytic degradation.

These engineered peptides, inspired by the this compound template, could be tailored to target specific pathogens, including those with high levels of antibiotic resistance, or to selectively kill cancer cells. mdpi.comresearchgate.net Therefore, while this compound itself may or may not become a therapeutic agent, its contribution as a blueprint for the next generation of peptide-based compounds is a highly promising future direction. researchgate.netfrontlinegenomics.com

Conclusion and Academic Research Perspectives on Temporin Lt2

Synthesis of Key Research Findings on Temporin-LT2

This compound is a member of the temporin family of antimicrobial peptides (AMPs), which are short, cationic, and hydrophobic peptides. smolecule.comconicet.gov.arfrontiersin.org It was originally isolated from the skin secretions of the Chinese broad-folded frog, Hylarana latouchii. nih.gov The primary amino acid sequence of this compound is FLPIALKALGSIFPKIL-NH2. nih.govcnr.itnih.gov

Research has primarily focused on its biological activities, particularly its antimicrobial properties. Studies have demonstrated that this compound exhibits activity against a range of microbes. nih.gov Like other temporins, it is thought to exert its antimicrobial effects through membrane-disrupting mechanisms, leading to the lysis of microbial cells. smolecule.comnih.gov This process is facilitated by its amphipathic nature, allowing it to interact with and insert into the lipid bilayers of microbial membranes, subsequently forming pores. smolecule.com

The synthesis of this compound for research purposes is typically achieved through solid-phase peptide synthesis (SPPS). smolecule.com This method allows for the precise, stepwise addition of amino acids to create the peptide chain. smolecule.com

Significance of this compound in the Broader Field of Peptide Bioactive Compound Research

The study of this compound contributes to the broader field of peptide bioactive compound research in several significant ways. As a member of the temporin family, which are among the shortest known AMPs, it serves as a valuable model for understanding the fundamental structure-activity relationships of these molecules. conicet.gov.arimrpress.com The relatively simple structure and ease of chemical synthesis make temporins like LT2 ideal candidates for designing and testing new antimicrobial agents. conicet.gov.arnih.gov

The investigation into this compound and its analogs helps to elucidate the mechanisms of antimicrobial action. smolecule.commdpi.com Understanding how these peptides interact with and disrupt microbial membranes provides crucial insights for the development of novel antibiotics that can combat the growing threat of antibiotic-resistant bacteria. imrpress.com The unique properties of individual temporins, including their specific amino acid sequences, contribute to a deeper understanding of how subtle variations can impact their potency and spectrum of activity against different pathogens. smolecule.com

Furthermore, research on peptides like this compound is part of a larger effort to explore the vast biodiversity of natural compounds for therapeutic applications. imrpress.com Amphibian skin has proven to be a rich source of a wide array of bioactive peptides, and the continued characterization of these molecules, including this compound, expands the library of potential drug leads. frontiersin.orgimrpress.com

Future Outlook and Research Trajectories for this compound Studies

Future research on this compound is likely to follow several key trajectories. A primary focus will remain on elucidating its full spectrum of biological activity. While its antimicrobial properties are a key area of interest, further investigation into its potential antiviral, antifungal, and anticancer activities is warranted. mdpi.comnih.govresearchgate.net

Detailed mechanistic studies will be crucial to fully understand how this compound interacts with and disrupts microbial membranes. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and circular dichroism (CD) can provide high-resolution structural information about the peptide's conformation when bound to different membrane mimetic environments. smolecule.complos.org

The design and synthesis of this compound analogs will be a significant area of future research. By systematically modifying the amino acid sequence, researchers can explore how changes in properties like hydrophobicity, net charge, and helicity affect its biological activity and selectivity. frontiersin.orgresearchgate.net The goal is to develop analogs with enhanced potency against specific pathogens and reduced toxicity towards mammalian cells.

Investigations into the potential immunomodulatory effects of this compound could open up new therapeutic avenues. nih.gov Some antimicrobial peptides have been shown to modulate the host immune response, and exploring whether this compound possesses similar properties could be a promising research direction. nih.govmdpi.com

Finally, preclinical in vivo studies will be necessary to assess the therapeutic potential of this compound and its analogs in animal models of infection. nih.gov These studies are essential to evaluate the efficacy and safety of these peptides before they can be considered for clinical development.

Q & A

Q. What are the primary biochemical and structural characteristics of Temporin-LT2, and how do they inform its functional mechanisms?

this compound is a cationic antimicrobial peptide (AMP) derived from frog secretions. Its functional mechanisms are influenced by its α-helical structure, amphipathic design, and net positive charge, which facilitate interactions with microbial membranes. Researchers should employ circular dichroism (CD) spectroscopy to confirm secondary structure and mass spectrometry for molecular weight validation. Membrane permeability assays (e.g., SYTOX Green uptake) and molecular dynamics simulations can further elucidate pore-forming or carpet-model mechanisms .

Q. What standardized methodologies are recommended for assessing this compound’s antimicrobial efficacy in vitro?

Use broth microdilution assays to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria and fungi. Include positive controls (e.g., polymyxin B) and account for variables like pH, salt concentration, and serum interference. For mechanistic studies, combine fluorescence microscopy with propidium iodide staining to visualize membrane disruption .

Q. How can researchers address discrepancies in reported MIC values for this compound across studies?

Discrepancies often arise from variations in bacterial strains, growth media, or peptide synthesis purity. Standardize protocols using CLSI guidelines and validate peptide purity (>95%) via HPLC. Replicate experiments across independent labs to confirm reproducibility .

Advanced Research Questions

Q. What experimental strategies optimize this compound’s stability and bioavailability in preclinical models?

To enhance stability, explore PEGylation or liposomal encapsulation. For bioavailability, conduct pharmacokinetic studies in murine models using radiolabeled or fluorescently tagged peptides. Pair these with tissue distribution assays to evaluate accumulation in target organs (e.g., lungs for pulmonary infections) .

Q. How can multi-omics approaches resolve contradictions in this compound’s immunomodulatory vs. cytotoxic effects?

Transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiling of host cells post-Temporin-LT2 exposure can identify signaling pathways (e.g., NF-κB or apoptosis markers). Use CRISPR-Cas9 knockouts to validate candidate genes mediating dual effects. Cross-reference with single-cell RNA-seq to discern cell-type-specific responses .

Q. What computational models best predict this compound’s interactions with host cell membranes to minimize cytotoxicity?

Apply coarse-grained molecular dynamics (CG-MD) simulations to model peptide-lipid interactions at physiological membranes. Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics to synthetic lipid bilayers. Compare results with in vitro hemolysis assays using erythrocytes .

Q. How should researchers design studies to evaluate this compound’s synergy with conventional antibiotics?

Use checkerboard assays to calculate fractional inhibitory concentration indices (FICIs) against multidrug-resistant pathogens. For in vivo validation, employ murine infection models with combination therapy and monitor bacterial load reduction via qPCR or bioluminescence imaging. Include toxicity assessments (e.g., serum ALT/AST levels) .

Q. What ethical and methodological considerations apply when transitioning this compound from in vitro to in vivo studies?

Follow ARRIVE guidelines for preclinical trials, ensuring humane endpoints and sample size justification. Use blinding and randomization to mitigate bias. For translational relevance, test peptide efficacy in human ex vivo models (e.g., infected primary macrophages) before progressing to mammals .

Data Analysis & Interpretation

Q. How can researchers reconcile conflicting data on this compound’s cytotoxicity thresholds across cell lines?

Perform meta-analyses of published datasets, stratifying by cell type (e.g., cancerous vs. primary), exposure time, and peptide concentration. Use ANOVA with post-hoc tests to identify statistically significant variables. Supplement with live/dead staining and LDH release assays for direct comparisons .

Q. What statistical frameworks are robust for analyzing this compound’s dose-response heterogeneity in complex microbiomes?

Apply mixed-effects models to account for intra- and inter-sample variability in microbiome studies. Pair with longitudinal analysis (e.g., generalized estimating equations) for time-series data. Use machine learning (random forests) to identify microbial taxa predictive of treatment success .

Research Design & Validation

Q. How to validate this compound’s mechanism of action when traditional assays yield ambiguous results?

Combine atomic force microscopy (AFM) for nanoscale membrane topology changes with isothermal titration calorimetry (ITC) to quantify binding thermodynamics. Cross-validate using genetic knockouts of bacterial membrane proteins (e.g., lipid A biosynthesis mutants) .

Q. What controls are essential when investigating this compound’s anti-biofilm activity?

Include untreated biofilms, scrambled peptide controls, and established biofilm disruptors (e.g., DNase I). Quantify biomass via crystal violet staining and metabolic activity via resazurin assays. Confocal microscopy with BacLight viability staining can spatially resolve biofilm disruption .

Theoretical & Methodological Gaps

Q. How can researchers address the limited understanding of this compound’s resistance evolution potential in pathogens?

Conduct serial passage experiments under sub-inhibitory peptide concentrations. Perform whole-genome sequencing of evolved strains to identify resistance mutations. Test cross-resistance to other AMPs and correlate with membrane lipidomics data .

Q. What interdisciplinary approaches bridge the gap between this compound’s in silico predictions and in vivo efficacy?

Integrate pharmacodynamic modeling (e.g., PK/PD indices) with agent-based simulations of host-pathogen interactions. Validate using organ-on-chip models infected with patient-derived isolates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.